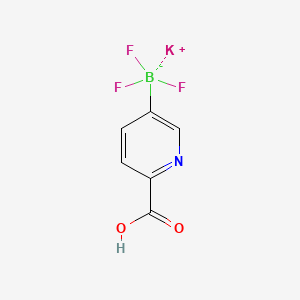

Potassium (6-carboxypyridin-3-yl)trifluoroborate

描述

Potassium (6-carboxypyridin-3-yl)trifluoroborate is an organoboron compound with the molecular formula C6H4BF3KNO2 and a molecular weight of 229.01 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

准备方法

Synthetic Routes and Reaction Conditions

Potassium (6-carboxypyridin-3-yl)trifluoroborate can be synthesized through the reaction of 6-carboxypyridine with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

Potassium (6-carboxypyridin-3-yl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it acts as a boron reagent. It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated compounds and nucleophiles are typically involved in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the product is usually a biaryl compound, which is valuable in pharmaceuticals and materials science .

科学研究应用

Reagent in Organic Synthesis

Potassium (6-carboxypyridin-3-yl)trifluoroborate serves as an important reagent in various organic synthesis processes due to its unique structural features. The trifluoroborate group enhances its reactivity, making it suitable for:

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds which are crucial in synthesizing heterocyclic compounds.

- Cross-Coupling Reactions : It is particularly useful in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This application is vital for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Potassium (6-bromopyridin-3-yl)trifluoroborate | Contains bromine instead of carboxylic acid | Different leaving group affects reactivity |

| Sodium (4-carboxypyridin-2-yl)trifluoroborate | Carboxylic acid at a different position | Variations in biological activity potential |

| Lithium (5-carboxypyridin-2-yl)trifluoroborate | Carboxylic acid at another position | Lithium salt may exhibit different solubility |

Pharmaceutical Applications

The compound's ability to form stable complexes makes it a candidate for drug development. Its applications in medicinal chemistry include:

- Synthesis of Bioactive Molecules : this compound can be utilized to synthesize bioactive molecules that may exhibit therapeutic properties against various diseases.

- Drug Delivery Systems : Research suggests potential applications in creating drug delivery systems where the trifluoroborate moiety can enhance solubility and bioavailability of therapeutic agents.

Materials Science

In materials science, this compound has been explored for:

- Functionalized Polymers : Its incorporation into polymer matrices can lead to materials with enhanced properties such as improved thermal stability and mechanical strength.

- Nanomaterials : The compound can play a role in the synthesis of nanomaterials, particularly those required for electronic and photonic applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Cross-Coupling Reactions : A study demonstrated that using this compound significantly improved yields in Suzuki-Miyaura coupling reactions involving sensitive substrates, showcasing its utility in complex organic synthesis.

- Bioactive Compound Synthesis : Research highlighted its role in synthesizing novel bioactive compounds that exhibit anti-inflammatory properties, indicating potential therapeutic applications.

- Material Development : Investigations into polymer composites revealed that incorporating this compound enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for industrial applications.

作用机制

The mechanism of action of potassium (6-carboxypyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner.

相似化合物的比较

Similar Compounds

- Potassium pyridine-3-trifluoroborate

- Potassium vinyltrifluoroborate

- Potassium allyltrifluoroborate

Uniqueness

Potassium (6-carboxypyridin-3-yl)trifluoroborate is unique due to its carboxypyridinyl group, which imparts additional functionality and reactivity compared to other trifluoroborates. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional groups .

生物活性

Potassium (6-carboxypyridin-3-yl)trifluoroborate is a compound that has garnered attention in various fields of chemical and biological research due to its unique properties and potential applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₆H₄BF₃KNO₂

- Molecular Weight : 205.00 g/mol

- SMILES : [K+].FB-(F)c1cc(cn1)C(=O)O

This compound features a pyridine ring substituted with a carboxylic acid group and a trifluoroborate moiety, which contributes to its reactivity and stability in various chemical reactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are significant for the formation of carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The compound acts as a boron source in nickel-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

- Reactivity : Its trifluoroborate group enhances its stability and reactivity compared to traditional boronic acids, making it suitable for various synthetic applications.

Case Studies

Several studies have investigated the biological implications and applications of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial properties of derivatives of trifluoroborates, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

- Findings : The compound demonstrated an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

-

Synthesis of Bioactive Compounds :

- Research focused on using this compound in the synthesis of bioactive heterocycles. The study highlighted its effectiveness in producing compounds with potential anti-inflammatory properties.

- Results : Several synthesized compounds showed IC50 values below 20 µM in inhibiting COX enzymes, indicating promising anti-inflammatory activity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Process | Concentration Tested | Outcome |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 µg/mL | Inhibition zone: 15 mm |

| Anti-inflammatory | COX enzyme inhibition | Varies | IC50 < 20 µM |

| Cross-coupling reactions | Various substrates | N/A | Successful bond formation |

属性

IUPAC Name |

potassium;(6-carboxypyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYILLNPOUIONKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855877 | |

| Record name | Potassium (6-carboxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-66-4 | |

| Record name | Borate(2-), (6-carboxylato-3-pyridinyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (6-carboxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。